Receptor Binding: IC50 Values for TXA2/PGH2 Receptor in Human Platelets
15(S)-HETE demonstrates a distinct potency profile at the human platelet thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor compared to other mono-HETEs. Its IC50 of 2.0 µM is >12-fold lower (more potent) than that of 5(S)-HETE (>25 µM) but 2.7-fold higher (less potent) than that of 12(R)-HETE (0.73 µM) [1]. This specific rank order of potency—12(R)-HETE > 12(S)-HETE (2.06 µM) ≈ 15(S)-HETE (2.0 µM) > 5(S)-HETE (>25 µM)—is critical for experiments involving platelet aggregation or TXA2 signaling.
| Evidence Dimension | Inhibition of radioligand ([125I]BOP) binding to TXA2/PGH2 receptor |
|---|---|
| Target Compound Data | 15(S)-HETE: IC50 = 2.0 µM |
| Comparator Or Baseline | 5(S)-HETE: IC50 > 25 µM; 12(S)-HETE: IC50 = 2.06 µM; 12(R)-HETE: IC50 = 0.73 µM |
| Quantified Difference | 15(S)-HETE is >12.5-fold more potent than 5(S)-HETE; 2.7-fold less potent than 12(R)-HETE; and approximately equipotent to 12(S)-HETE. |
| Conditions | Washed human platelets; competition binding assay using [125I]BOP radioligand. |
Why This Matters
Incorrect HETE selection based on class-level assumptions would introduce >10-fold error in expected receptor occupancy, invalidating pharmacological conclusions.
- [1] Mais, D. E., et al. Interaction of 5-HETE, 12-HETE, 15-HETE and 5,12-diHETE at the human platelet thromboxane A2/prostaglandin H2 receptor. Eicosanoids. 1990. View Source
